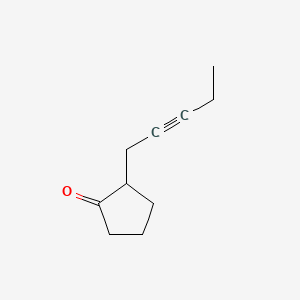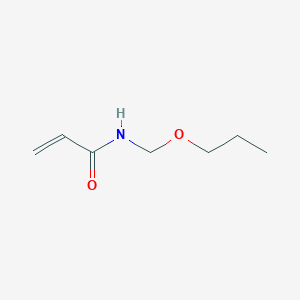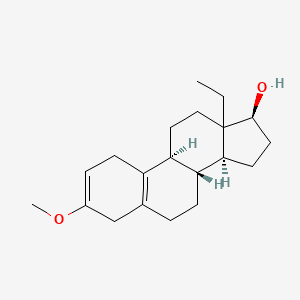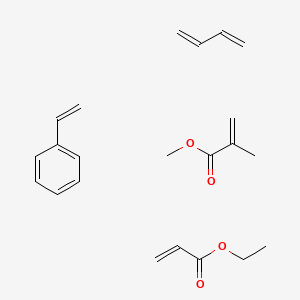
Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride is a chemical compound belonging to the phenethylamine class. Phenethylamines are organic compounds that act as central nervous system stimulants in humans. They are naturally occurring monoamine alkaloids and trace amines, which play a role in regulating neurotransmission .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride typically involves the alkylation of phenethylamine derivatives. One common method is the reaction of phenethylamine with an appropriate alkyl halide under basic conditions to introduce the alpha,alpha-dimethyl group. The beta-hydroxy group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar alkylation and oxidation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the beta-hydroxy group, forming the corresponding phenethylamine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the phenethylamine derivative without the beta-hydroxy group.
Substitution: Formation of various substituted phenethylamine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various phenethylamine derivatives and other complex organic molecules.
Biology: Studied for its role in neurotransmission and its effects on the central nervous system.
Medicine: Investigated for potential therapeutic applications, including its use as a stimulant and its effects on mood and cognition.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects by interacting with neurotransmitter systems in the brain. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This regulation of monoamine neurotransmission leads to its stimulant effects on the central nervous system .
Comparaison Avec Des Composés Similaires
Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride can be compared with other phenethylamine derivatives, such as:
Phenylethylamine: The parent compound, which acts as a central nervous system stimulant.
Methamphetamine: A potent stimulant with a similar structure but different pharmacological effects.
Amphetamine: Another stimulant with a similar structure, used medically for the treatment of ADHD and narcolepsy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties compared to other phenethylamine derivatives .
Propriétés
Numéro CAS |
14611-66-6 |
|---|---|
Formule moléculaire |
C10H16ClNO |
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
(1-hydroxy-2-methyl-1-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,11)9(12)8-6-4-3-5-7-8;/h3-7,9,12H,11H2,1-2H3;1H |
Clé InChI |
LSBBSLQHYYGOSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC=CC=C1)O)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)




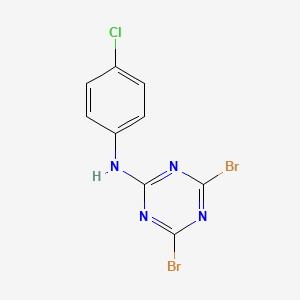
![azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-2,8-ditritio-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13741329.png)

